molecular formula C15H18ClN3O2 B11399994 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide

Cat. No.: B11399994
M. Wt: 307.77 g/mol
InChI Key: FZYVABVQZIWEMW-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide is a synthetic organic compound characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a diethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with an appropriate nitrile oxide. For example, 4-chlorobenzohydrazide can be reacted with ethyl chloroformate to form the corresponding nitrile oxide, which then cyclizes to form the 1,2,4-oxadiazole ring.

    Substitution with the diethylpropanamide group: The oxadiazole intermediate is then reacted with diethylamine and a suitable acylating agent, such as propanoyl chloride, to introduce the diethylpropanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the oxadiazole ring to other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms of the oxadiazole ring, potentially leading to amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the oxadiazole ring is known to impart various biological activities to compounds.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1,2,4-oxadiazole: Lacks the diethylpropanamide group, making it less versatile in terms of chemical reactivity.

    N,N-diethyl-3-(4-chlorophenyl)propanamide: Lacks the oxadiazole ring, which may reduce its biological activity.

    4-chlorophenyl-1,2,4-oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring, each with unique properties.

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide is unique due to the combination of the oxadiazole ring and the diethylpropanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide

InChI

InChI=1S/C15H18ClN3O2/c1-3-19(4-2)14(20)10-9-13-17-15(18-21-13)11-5-7-12(16)8-6-11/h5-8H,3-4,9-10H2,1-2H3

InChI Key

FZYVABVQZIWEMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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